4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
Description
4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a synthetic acrylate ester characterized by two key structural motifs: (1) a 4-chlorophenyl group esterified to an acrylate backbone and (2) a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent attached to the α-carbon of the acrylate (Figure 1). This pyridine derivative is frequently observed in agrochemicals, particularly fungicides and herbicides, due to its ability to disrupt enzymatic pathways in pests or fungi .
Properties
IUPAC Name |
(4-chlorophenyl) (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3NO2/c16-10-1-3-11(4-2-10)23-14(22)6-5-13-12(17)7-9(8-21-13)15(18,19)20/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZTMNEIIKUDB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate , with CAS Number 303151-99-7, belongs to a class of chemical compounds characterized by their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H8Cl2F6N4
- Molecular Weight : 477.19 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenase (COX) enzymes. The trifluoromethyl group aids in forming halogen bonds, enhancing interactions with enzyme active sites, which is critical for its inhibitory effects .
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant free radical-scavenging activities. This property is essential in reducing oxidative stress in biological systems .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives with similar structures have shown IC50 values indicating moderate to high anticancer activity against various cell lines .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Cholinesterase Inhibition : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported around 10.4 μM for AChE and 7.7 μM for BChE . Such activity suggests potential use in treating conditions like Alzheimer's disease.
- Cytotoxicity Assays : The cytotoxic effects were assessed using human cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound showed a significant reduction in cell viability, indicating its potential as an anticancer agent .
Case Studies
-
Case Study on COX Inhibition :
- A study examined the inhibitory effects of related compounds on COX-2, revealing that compounds with a trifluoromethyl group consistently showed enhanced inhibition compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl substitution is beneficial for anti-inflammatory properties.
- Antioxidant Potential :
Summary Table of Biological Activities
| Activity Type | Assessed Target | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 10.4 | Moderate inhibition |
| BChE | 7.7 | Moderate inhibition | |
| Cytotoxicity | MCF-7 (Breast Cancer) | Not specified | Significant reduction in viability |
| Hek293 (Human Kidney) | Not specified | Significant reduction in viability | |
| COX Inhibition | COX-2 | Not specified | Enhanced inhibition noted |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety is a common pharmacophore in agrochemicals. Below is a comparative analysis of key derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Use |
|---|---|---|---|---|---|
| 4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate | Not explicitly listed | C₁₆H₁₀Cl₂F₃NO₂ | ~374.16 (estimated) | Acrylate ester, pyridinyl, -Cl, -CF₃ | Presumed fungicide/herbicide |
| Fluopyram | 658066–35–4 | C₁₆H₁₁ClF₆N₂O | 396.71 | Benzamide, pyridinyl, -CF₃ | Fungicide (SDHI) |
| Haloxyfop Ethoxy Ethyl | 87237–48–7 | C₁₉H₁₇ClF₃NO₄ | 423.79 | Phenoxypropionate, pyridinyl, -CF₃ | Herbicide (ACCase inhibitor) |
| Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate | 1164467-04-2 | C₁₁H₁₀ClF₃N₂O₂ | 294.66 | Acrylate ester, amino, pyridinyl | Intermediate/Agrochemical |
Key Observations:
- Fluopyram replaces the acrylate ester with a benzamide group, enabling succinate dehydrogenase inhibition (SDHI activity) .
- Haloxyfop incorporates a phenoxypropionate backbone, targeting acetyl-CoA carboxylase (ACCase) in grasses .
- Ethyl 2-amino-acrylate demonstrates how amino group substitution may alter reactivity or bioavailability compared to the 4-chlorophenyl variant .
Physicochemical Properties
- Stability : Acrylate esters are prone to hydrolysis under alkaline conditions, whereas amides (e.g., fluopyram) exhibit greater hydrolytic stability .
Regulatory and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
